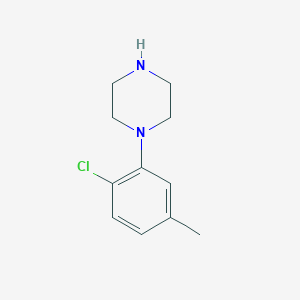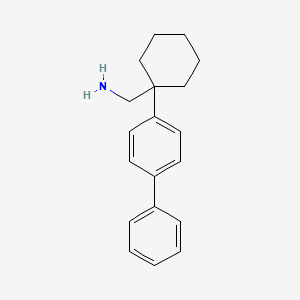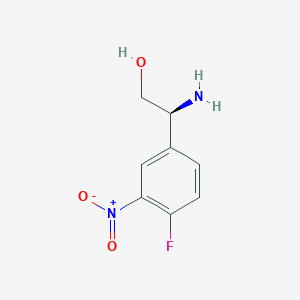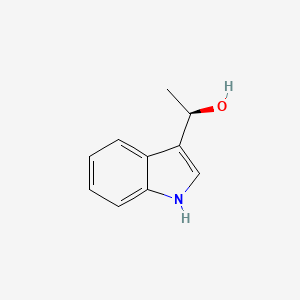
7-(Pyrrolidin-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Pyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoline derivatives with pyrrolidine under specific conditions. For instance, the reaction can be catalyzed by an amine and heterocyclic carbene relay catalysis via Michael addition followed by cycloaddition and aromatization . The reaction conditions often include the use of solvents like toluene and bases such as 4-dimethylaminopyridine (DMAP) with oxidants like (diacetoxyiodo)benzene (PIDA) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
7-(Pyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include substituted quinolines, hydrogenated derivatives, and quinoline N-oxides.
科学研究应用
7-(Pyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-(Pyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Pyrrolizine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolidine-2-one: Known for its diverse biological activities and used in the synthesis of various bioactive compounds.
Quinoline derivatives: These compounds share the quinoline core and exhibit a wide range of biological activities.
Uniqueness
7-(Pyrrolidin-2-yl)quinoline is unique due to the presence of both the quinoline and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for greater structural diversity and potential for interaction with multiple biological targets.
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
7-pyrrolidin-2-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-3-10-5-6-11(9-13(10)15-7-1)12-4-2-8-14-12/h1,3,5-7,9,12,14H,2,4,8H2 |
InChI 键 |
DCLNPLVLRVUEPJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC3=C(C=CC=N3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













